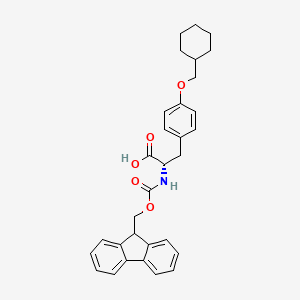

Fmoc-L-Tyr(CH2-Chx)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-[4-(cyclohexylmethoxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33NO5/c33-30(34)29(18-21-14-16-23(17-15-21)36-19-22-8-2-1-3-9-22)32-31(35)37-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h4-7,10-17,22,28-29H,1-3,8-9,18-20H2,(H,32,35)(H,33,34)/t29-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYLBSANSSJLZIF-LJAQVGFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)COC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Fmoc-O-cyclohexylmethyl-L-tyrosine

[1]

Part 1: Chemical Identity & CAS Status[2]

Compound Name: N-alpha-(9-Fluorenylmethoxycarbonyl)-O-cyclohexylmethyl-L-tyrosine

Abbreviation: Fmoc-Tyr(Cym)-OH or Fmoc-Tyr(O-CH2cHex)-OH

Molecular Formula: C

CAS Number Search Result

Status: No dedicated CAS Registry Number assigned in public commercial catalogs.

Unlike standard derivatives such as Fmoc-Tyr(tBu)-OH (CAS: 71989-38-3) or Fmoc-Tyr(Me)-OH (CAS: 77128-72-4), the cyclohexylmethyl variant is a specialized research intermediate .[1] It is typically synthesized in situ on solid phase or prepared via custom synthesis for specific structural biology applications (e.g., HIV-1 gp120 interaction studies).[1]

Critical Distinction: Do not confuse this with Fmoc-O-cyclohexyl-L-tyrosine (Fmoc-Tyr(cHex)-OH), where the cyclohexyl ring is directly attached to the oxygen.[1] The "methyl" spacer in cyclohexylmethyl significantly alters the steric profile and flexibility of the side chain.

Part 2: Synthesis & Manufacturing Protocols

Since this compound is not a standard catalog item, researchers must synthesize it.[1] Below is a self-validating protocol based on Mitsunobu etherification , which offers the highest regioselectivity and prevents racemization of the chiral center.

Protocol: Solution-Phase Synthesis via Mitsunobu

Objective: Selective O-alkylation of the tyrosine phenol without affecting the Fmoc or carboxyl groups.

Reagents:

-

Starting Material: Fmoc-L-Tyrosine Methyl Ester (Fmoc-Tyr-OMe).[1] Note: The carboxyl group must be protected to prevent esterification of the wrong site.

-

Alcohol: Cyclohexylmethanol (1.1 eq).[1]

-

Coupling Agents: Triphenylphosphine (PPh

, 1.2 eq) and Diisopropyl azodicarboxylate (DIAD, 1.2 eq).[1] -

Solvent: Anhydrous THF (Tetrahydrofuran).[1]

Step-by-Step Workflow:

-

Preparation: Dissolve Fmoc-Tyr-OMe (1.0 eq) and PPh

(1.2 eq) in anhydrous THF under nitrogen atmosphere. Cool to 0°C.[1] -

Addition: Add Cyclohexylmethanol (1.1 eq).

-

Activation: Dropwise add DIAD (1.2 eq) over 15 minutes. The solution should turn pale yellow.[1]

-

Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 1:1).[1]

-

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with NaHCO

and Brine. -

Purification: Flash chromatography (Silica gel) to isolate Fmoc-Tyr(Cym)-OMe .

-

Hydrolysis (Critical Step): To obtain the free acid for SPPS, treat the ester with LiOH/THF/Water at 0°C. Caution: Monitor pH strictly to avoid removing the base-labile Fmoc group.[1] Acidify with 1M HCl to pH 3 and extract immediately.[1]

Visualization: Synthesis Pathway

Caption: Figure 1. Mitsunobu synthesis route for Fmoc-Tyr(Cym)-OH, ensuring preservation of the Fmoc group during final ester hydrolysis.

Part 3: Chemical Properties & Stability

This derivative is designed for permanent modification , not transient protection.[1]

Stability Profile

-

TFA Stability: High.[1] The cyclohexylmethyl ether is an alkyl ether.[1] Unlike tert-butyl (tBu) or trityl (Trt) groups, it will not cleave during standard TFA cleavage (95% TFA).[1]

-

Implication: The cyclohexylmethyl group remains on the peptide after cleavage from the resin.

-

-

Base Stability: Stable to 20% Piperidine (standard Fmoc deprotection).[1]

-

Removal: If removal is required (rare), it requires harsh conditions such as HBr/Acetic Acid or BBr

, which are generally incompatible with sensitive peptides.

Physicochemical Impact[3]

Part 4: Applications in Drug Discovery

Interfacial Cavity Filling (HIV-1 gp120)

The primary documented application of this specific derivative is in the optimization of CD4-mimetic miniproteins.[1] The cyclohexylmethyl group acts as a "hydrophobic plug."[1]

-

Mechanism: The large, hydrophobic cyclohexyl ring extends into the Phe43 cavity of the HIV-1 gp120 envelope glycoprotein.

-

Efficacy: This modification has been shown to enhance the binding affinity of miniproteins by optimizing van der Waals contacts within the hydrophobic core of the viral protein.

Membrane Permeability

Incorporating Fmoc-Tyr(Cym)-OH into peptide therapeutics can improve passive membrane permeability by masking the polar phenolic hydroxyl group and increasing the overall lipophilicity of the sequence.[1]

Part 5: Solid-Phase Peptide Synthesis (SPPS) Integration

When using Fmoc-Tyr(Cym)-OH in automated synthesis, standard protocols must be adjusted due to steric hindrance.[1]

Data Table: SPPS Coupling Parameters

| Parameter | Standard Condition | Optimized for Fmoc-Tyr(Cym)-OH | Rationale |

| Coupling Reagent | HBTU or DIC/HOBt | HATU / HOAt | Stronger activation required for bulky AA.[1] |

| Coupling Time | 30–45 mins | 2 x 60 mins (Double Couple) | Ensures complete acylation despite sterics.[1] |

| Solvent | DMF | DMF / NMP (1:1) | NMP improves swelling for hydrophobic sequences.[1] |

| Cleavage Cocktail | 95% TFA / 2.5% TIS / 2.5% H2O | Standard TFA Cocktail | The side chain is stable; no special scavengers needed for it.[1] |

Visualization: SPPS Decision Logic

Caption: Figure 2. Decision tree for coupling sterically hindered Fmoc-Tyr(Cym)-OH residues.

References

-

Design of CD4-Mimetic Miniproteins

-

Title: Interfacial cavity filling to optimize CD4-mimetic miniprotein interactions with the HIV-1 surface protein.[1]

-

Source: National Institutes of Health (NIH) / PubMed Central.[1]

- Context: Describes the synthesis of O-(cyclohexylmethyl)-L-tyrosine on Wang resin and its use in targeting gp120.

-

URL:[Link]

-

-

Cyclohexyl Ether Protection (Related Chemistry)

-

General Fmoc-Tyr Derivatives (Comparison)

Sources

- 1. (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid | C24H21NO5 | CID 6957986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fmoc-Tyr(tBu)-OH = 98.0 HPLC 71989-38-3 [sigmaaldrich.com]

- 3. Fmoc-Tyr(tBu)-OH = 98.0 HPLC 71989-38-3 [sigmaaldrich.com]

- 4. 71989-38-3|Fmoc-Tyr(tBu)-OH|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

A Tale of Two Tyrosines: An In-Depth Technical Guide to Fmoc-L-Tyr(CH2-Chx)-OH vs. Fmoc-Tyr(tBu)-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of solid-phase peptide synthesis (SPPS), the choice of protected amino acids is a critical determinant of success. For the incorporation of tyrosine, a crucial residue in many biologically active peptides, the selection of the side-chain protecting group can significantly impact synthesis efficiency, peptide purity, and the final yield. This guide provides a deep dive into the nuances of two such protected tyrosine derivatives: the widely-used Fmoc-Tyr(tBu)-OH and the less conventional Fmoc-L-Tyr(CH2-Chx)-OH. While the former is a mainstay in modern Fmoc/tBu chemistry, the latter presents an alternative with distinct properties worthy of consideration for specific applications.

The Orthogonal Dance of Protection: A Prerequisite for Successful SPPS

The elegance of Fmoc-based SPPS lies in its orthogonal protection strategy.[1] The Nα-amino group is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which is cleaved at each cycle of amino acid addition.[2] In contrast, the reactive side chains of amino acids are shielded by more robust protecting groups that are stable to the basic conditions of Fmoc removal but can be cleaved at the final stage of synthesis, typically with a strong acid like trifluoroacetic acid (TFA).[1][3] This orthogonality ensures the integrity of the growing peptide chain and prevents unwanted side reactions.[4]

The phenolic hydroxyl group of tyrosine is a prime candidate for such side reactions, particularly acylation, which can lead to branched peptide impurities.[4] Therefore, effective side-chain protection is non-negotiable for the successful synthesis of tyrosine-containing peptides.

The Incumbent: Fmoc-Tyr(tBu)-OH – The Gold Standard

Fmoc-Tyr(tBu)-OH, or Nα-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine, is the most commonly used protected tyrosine derivative in Fmoc SPPS.[5] Its popularity stems from a combination of favorable chemical properties and a long history of successful application.

Chemical Structure and Properties

The tert-butyl (tBu) group, a bulky alkyl ether, effectively shields the hydroxyl group of the tyrosine side chain. This protection is robustly stable to the repetitive treatments with piperidine used for Fmoc deprotection.

Below is a diagram illustrating the chemical structure of Fmoc-Tyr(tBu)-OH.

Caption: Final cleavage and deprotection workflow for a peptide containing Tyr(tBu).

Advantages in SPPS

-

High Stability: The tBu group is highly stable to the basic conditions used for Fmoc removal, preventing premature deprotection and subsequent side reactions. * Clean Cleavage: The acid-labile nature of the tBu group allows for efficient and clean removal during the final TFA cleavage step. [6]* Good Solubility: Fmoc-Tyr(tBu)-OH generally exhibits good solubility in common SPPS solvents like DMF and NMP, facilitating efficient coupling reactions. * Commercial Availability: It is widely available from numerous suppliers, ensuring a consistent and reliable source for researchers.

Potential Limitations

-

Tert-butylation: The tert-butyl cation generated during cleavage can potentially alkylate sensitive residues like tryptophan and methionine if scavengers are not used effectively. [5]

The Challenger: this compound – A Niche Alternative

This compound, or Nα-(9-Fluorenylmethoxycarbonyl)-O-cyclohexylmethyl-L-tyrosine, represents a less common alternative for tyrosine protection. While not as widely adopted as its tert-butyl counterpart, the cyclohexylmethyl protecting group offers a different set of properties that may be advantageous in specific synthetic scenarios.

Chemical Structure and Inferred Properties

The cyclohexylmethyl group is a bulkier and more lipophilic protecting group compared to the tert-butyl group. Information on the use of a cyclohexyl (Chx) protecting group for the hydroxyls of serine and threonine in Boc-chemistry suggests it provides substantial stability. [7]It is reasonable to infer that the cyclohexylmethyl ether of tyrosine would also be stable to the basic conditions of Fmoc deprotection.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Inferred Deprotection Mechanism and Conditions

Based on the behavior of the cyclohexyl group in Boc chemistry, the cyclohexylmethyl ether is expected to be significantly more stable to acid than the tert-butyl ether. [7]While standard TFA cleavage will likely remove the cyclohexylmethyl group, it may require longer reaction times or harsher conditions, such as the addition of stronger acids like trifluoromethanesulfonic acid (TFMSA). [7] The inferred final cleavage and deprotection workflow for a peptide containing Tyr(CH2-Chx) is shown below.

Caption: Inferred final cleavage and deprotection workflow for a peptide containing Tyr(CH2-Chx).

Potential Advantages

-

Enhanced Acid Stability: The primary advantage of the cyclohexylmethyl group would be its increased stability to acidic conditions. This could be beneficial in syntheses where other acid-labile protecting groups are present and need to be selectively retained during certain steps.

Potential Disadvantages

-

Harsher Cleavage Conditions: The increased stability necessitates more aggressive cleavage conditions, which could potentially lead to side reactions with other sensitive amino acids in the peptide sequence.

-

Difficult Synthesis of the Building Block: The synthesis of O-cyclohexyltyrosine has been reported to be challenging, potentially leading to higher costs and limited availability of the Fmoc-protected derivative. [8]* Limited Commercial Availability: this compound is not a standard, commercially available reagent, which poses a significant hurdle for its routine use.

Comparative Analysis: this compound vs. Fmoc-Tyr(tBu)-OH

The following table summarizes the key differences between the two protected tyrosine derivatives.

| Feature | Fmoc-Tyr(tBu)-OH | This compound (Inferred) |

| Protecting Group | tert-Butyl (tBu) | Cyclohexylmethyl (CH2-Chx) |

| Stability to Base | High | High |

| Stability to Acid | Moderate (cleaved by TFA) | High (requires harsher acidolysis) |

| Cleavage Conditions | Standard TFA cocktail (e.g., 95% TFA) [6] | Potentially requires stronger acids (e.g., TFA/TFMSA) or longer reaction times [7] |

| Potential Side Reactions | Tert-butylation of sensitive residues [5] | Potential for side reactions due to harsher cleavage conditions |

| Commercial Availability | Widely available | Not readily available |

| Primary Application | Standard Fmoc SPPS | Niche applications requiring higher acid stability |

Experimental Protocols

Standard Protocol for Coupling Fmoc-Tyr(tBu)-OH in SPPS

This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin used.

-

Resin Swelling: Swell the resin (e.g., Rink Amide, Wang) in DMF for 30-60 minutes. [6]2. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the N-terminus of the growing peptide chain. [6]3. Washing: Wash the resin thoroughly with DMF (5-6 times) to remove piperidine and the fulvene adduct.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-Tyr(tBu)-OH (3-5 equivalents) and a coupling agent (e.g., HBTU/HOBt or HATU) in DMF. Add a base such as DIPEA (6-10 equivalents).

-

Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature. [6]6. Washing: Wash the resin with DMF (3-4 times) to remove excess reagents.

-

Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the sequence.

Final Cleavage and Deprotection (for peptides containing Tyr(tBu))

-

Resin Preparation: After the final Fmoc deprotection and washing, dry the peptidyl-resin under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water. [9]3. Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature. [9]4. Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether. [9]5. Purification: Purify the crude peptide by reverse-phase HPLC.

Conclusion: Choosing the Right Tool for the Job

Fmoc-Tyr(tBu)-OH remains the undisputed workhorse for the incorporation of tyrosine in routine Fmoc SPPS. Its well-balanced properties of stability, clean cleavage, and ready availability make it the optimal choice for the vast majority of synthetic targets.

This compound, on the other hand, occupies a more theoretical and niche space. While its inferred higher acid stability could present advantages in highly specialized synthetic strategies, the practical challenges of its synthesis, limited availability, and the need for harsher deprotection conditions currently prevent its widespread adoption. For the modern peptide chemist, a thorough understanding of the properties of the standard Fmoc-Tyr(tBu)-OH and the principles of orthogonal protection will pave the way for the successful synthesis of a wide array of complex and biologically important peptides.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fmoc-Tyr(tBu)-OH: A Key Component in Your Peptide Synthesis Toolkit. Retrieved from [Link]

-

Perich, J. W., & Reynolds, E. C. (1991). Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection. International Journal of Peptide and Protein Research, 37(6), 572–575. Retrieved from [Link]

-

Merck Millipore. (n.d.). Product Focus: Amino acids for Fmoc SPPS Novabiochem®. Retrieved from [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 749–760. Retrieved from [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]

-

Albericio, F., & Subirós-Funosas, R. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Green Chemistry. Retrieved from [Link]

-

Nishiyama, Y., & Kurita, K. (1999). Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, (14), 1979-1984. Retrieved from [Link]

- Houben-Weyl. (2002). Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

-

AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Garcia-Martin, F., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2017). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Retrieved from [Link]

-

Bury, C. S., et al. (2017). OH cleavage from tyrosine: debunking a myth. Acta Crystallographica Section D, Structural Biology, 73(Pt 1), 1–10. Retrieved from [Link]

-

Pool, M. B., et al. (2022). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews, 51(18), 7839–7857. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

Sources

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. chempep.com [chempep.com]

- 3. digital.csic.es [digital.csic.es]

- 4. nbinno.com [nbinno.com]

- 5. peptide.com [peptide.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Advanced Lipophilic Tyrosine Derivatives for Peptide Synthesis

Executive Summary: The Solubility-Permeability Paradox

In modern peptide therapeutics, the physicochemical limitations of native sequences often stall development. While Tyrosine (Tyr) is a critical residue for receptor binding and signal transduction, its phenolic hydroxyl group creates a duality: it is a handle for hydrogen bonding but also a liability for membrane permeability and aggregation.

This guide details the strategic use of Lipophilic Tyrosine Derivatives —specifically O-alkylated and sterically hindered analogs—to solve the "Solubility-Permeability Paradox." By masking the phenolic dipole or introducing hydrophobic bulk, researchers can enhance the ADME profile of peptide drugs without altering the peptide backbone.

Strategic Classification of Derivatives

We categorize lipophilic tyrosine derivatives into two distinct classes based on their role in the final therapeutic.

Class I: Transient Lipophilicity (Process Aids)

These derivatives use bulky, lipophilic protecting groups to disrupt

-

Examples: Fmoc-Tyr(Trt)-OH, Fmoc-Tyr(2-Cl-Z)-OH.

-

Mechanism: The bulky trityl or benzyloxycarbonyl group prevents inter-chain hydrogen bonding.

Class II: Permanent Lipophilicity (Functional Motifs)

These derivatives retain their lipophilic modification in the final molecule, conferring enhanced membrane permeability (lipidization) or metabolic stability.

-

Examples:

-

Fmoc-Tyr(O-Dodecyl)-OH: Lipid-conjugated tyrosine for cell penetration.

-

Fmoc-Dmt-OH (2,6-Dimethyltyrosine): High-lipophilicity, sterically hindered analog (common in opioid mimetics).

-

Fmoc-F

Y-OH (3,5-Difluorotyrosine): Increases lipophilicity (

-

Chemical Synthesis of Lipophilic Building Blocks

Commercially available derivatives are often limited to standard protecting groups. For novel therapeutics, in-house synthesis of "Class II" derivatives is often required.

Protocol A: Synthesis of Fmoc-Tyr(O-Dodecyl)-OH

Objective: Create a permanently lipidated tyrosine building block stable to TFA cleavage. Chemistry: Williamson Ether Synthesis followed by Orthogonal Deprotection.

Reaction Pathway (Graphviz)

Figure 1: Synthetic route for Fmoc-Tyr(O-Dodecyl)-OH. The O-alkylation (Step 3) is the determinant of lipophilicity.

Detailed Methodology

-

Protection (N-Terminus): React L-Tyrosine with Benzyl chloroformate (Z-Cl) under Schotten-Baumann conditions to yield Z-Tyr-OH.

-

Esterification: Reflux Z-Tyr-OH in dry methanol with thionyl chloride (

) to protect the carboxyl group (Z-Tyr-OMe). Note: This prevents carboxyl alkylation in the next step. -

O-Alkylation (The Lipidization):

-

Dissolve Z-Tyr-OMe (1.0 eq) in anhydrous DMF.

-

Add

(2.0 eq) and 1-Bromododecane (1.2 eq). -

Heat to 60°C for 12 hours. Monitor via TLC.

-

Causality: The phenolate anion is generated in situ and attacks the alkyl halide. The methyl ester protects the C-terminus from competing alkylation.

-

-

Deprotection Sequence:

-

Saponification: Hydrolyze the methyl ester using LiOH in THF/H2O (1:1).

-

Z-Removal: Perform catalytic hydrogenation (

, Pd/C) in MeOH to remove the Z-group, yielding free H-Tyr(O-Dodecyl)-OH.

-

-

Fmoc Installation: React the free amino acid with Fmoc-OSu and

in Acetone/H2O to yield the final SPPS-ready building block.

SPPS Integration & Protocols

Incorporating lipophilic derivatives requires modified protocols due to steric hindrance and solubility changes.

Comparison of Coupling Reagents

| Reagent System | Activation Mechanism | Suitability for Lipophilic Tyr | Notes |

| DIC / Oxyma | Carbodiimide / Oxime | High | Standard for Fmoc chemistry. Low racemization risk. |

| HBTU / DIPEA | Uronium / Base | Medium | Risk of guanidinylation if activation is slow due to steric bulk. |

| HATU / HOAt | Aza-benzotriazole | High (Difficult Couplings) | Essential for sterically hindered analogs like Dmt or N-Me-Tyr . |

| PyBOP | Phosphonium | Low | Byproducts (HMPA) are toxic; less efficient than HATU. |

Protocol: Coupling Sterically Hindered Derivatives (e.g., Fmoc-Dmt-OH)

Steric bulk at the ortho positions (2,6-dimethyl) significantly retards acylation. Standard automated protocols often fail.

Step-by-Step Procedure:

-

Resin Selection: Use a low-loading resin (0.2–0.4 mmol/g) such as 2-Chlorotrityl Chloride (2-CTC) or ChemMatrix .

-

Reasoning: High loading leads to aggregation of hydrophobic chains. ChemMatrix (PEG-based) offers superior swelling for lipophilic sequences.

-

-

Activation:

-

Dissolve Fmoc-Dmt-OH (3.0 eq) in NMP (N-methylpyrrolidone).

-

Add HATU (2.9 eq) and HOAt (3.0 eq).

-

Add TMP (2,4,6-Trimethylpyridine, Collidine) (6.0 eq) instead of DIPEA.

-

Causality: Collidine is a weaker, non-nucleophilic base that minimizes racemization during prolonged coupling.

-

-

Coupling:

-

Reaction time: 2 to 4 hours (vs. standard 30 min).

-

Temperature: 50°C (Microwave or conventional heating).

-

-

Monitoring: Use the Chloranil Test (for secondary amines) or Kaiser Test (for primary amines). If positive, perform a second coupling.

Cleavage & Isolation

For Class II derivatives (Permanent Lipophilicity), the ether bond must survive TFA cleavage.

-

Cocktail: 95% TFA / 2.5% TIS / 2.5%

. -

Stability Check:

-

O-Alkyl ethers (e.g., Tyr(O-Dodecyl)): Stable .

-

O-tert-butyl ethers (e.g., Tyr(tBu)): Labile (Removed).

-

O-Trityl ethers: Labile (Removed).

-

-

Workup: Lipophilic peptides often do not precipitate well in cold ether.

-

Solution: Evaporate TFA under

flow, then dissolve the residue in 50% Acetonitrile/Water and lyophilize directly.

-

Decision Framework: Selecting the Right Derivative

Figure 2: Decision matrix for selecting Tyrosine derivatives based on synthetic or therapeutic goals.

References

-

Solid-Phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies.

-

Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry.

-

Synthesis of 3,5-Difluorotyrosine-Containing Peptides. National Institutes of Health (NIH).

-

Rapid Synthesis of Boc-2′,6′-dimethyl-L-tyrosine and Derivatives. ResearchGate.

-

Highly Sterically Hindered Peptide Bond Formation. Thieme Connect.

-

Lipidization as a tool toward peptide therapeutics. Frontiers in Chemistry.

-

Fmoc-Tyr(tBu)-OH Protocol and Properties. Cayman Chemical.

Sources

An In-Depth Technical Guide to the Synthesis of Fmoc-O-cyclohexylmethyl-L-tyrosine

Foreword: The Strategic Imperative for Advanced Tyrosine Protection in Peptide Synthesis

In the landscape of therapeutic peptide development and complex proteomics research, the strategic selection of amino acid protecting groups is paramount. It is a decision that dictates the efficiency of solid-phase peptide synthesis (SPPS), the purity of the final product, and ultimately, the viability of a synthetic route. The hydroxyl moiety of L-tyrosine, with its inherent nucleophilicity, presents a classic challenge: preventing undesirable side reactions such as O-acylation during peptide coupling without compromising the integrity of the peptide chain under various reaction conditions.

This technical guide moves beyond a mere recitation of protocols. It serves as a deep dive into the synthesis of a highly valuable, yet not ubiquitously documented, tyrosine derivative: Fmoc-O-cyclohexylmethyl-L-tyrosine (Fmoc-Tyr(Chx)-OH). The cyclohexylmethyl (Chx) ether protecting group offers a compelling alternative to more common protecting groups like tert-butyl (tBu), providing enhanced stability under certain acidic conditions while remaining cleavable under stringent acidic conditions, a feature that can be exploited in complex synthetic strategies.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis of Fmoc-Tyr(Chx)-OH, grounded in mechanistic principles and practical, field-tested insights. We will explore the causality behind experimental choices, from the selection of reagents to the intricacies of purification, thereby equipping the reader with the knowledge to not only replicate the synthesis but also to troubleshoot and adapt it to their specific needs.

The Rationale for Cyclohexylmethyl Protection of Tyrosine

The ideal protecting group for the phenolic hydroxyl of tyrosine in Fmoc-based SPPS must exhibit orthogonality; that is, it must remain intact during the repeated basic treatments used for Fmoc group removal (typically with 20% piperidine in DMF) and be selectively removable at the final cleavage step.[1][2] While the tert-butyl (tBu) group is widely used, its lability in moderately acidic conditions can sometimes be a limitation in the synthesis of complex peptides or when other acid-sensitive moieties are present.[3]

The cyclohexyl (Chx) and by extension, the cyclohexylmethyl, ether protecting group offers a robust alternative. It has been demonstrated to be stable under a wide range of acidic and basic conditions, including trifluoroacetic acid (TFA) and 20% piperidine in DMF.[4] This enhanced stability can be advantageous in preventing premature deprotection during prolonged syntheses or when harsher coupling conditions are required. The removal of the cyclohexyl group typically requires strong acid conditions, such as with trifluoromethanesulfonic acid (TFMSA), ensuring its stability until the final cleavage.[4]

This guide will focus on the synthesis of the O-cyclohexylmethyl protected derivative, which provides a balance of stability and cleavability, making it a valuable tool in the peptide chemist's arsenal.

Synthetic Strategy and Mechanistic Considerations

The synthesis of Fmoc-O-cyclohexylmethyl-L-tyrosine can be logically approached via a two-step process:

-

Fmoc Protection of L-Tyrosine: The commercially available L-tyrosine is first protected at the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group.

-

O-Alkylation of Fmoc-L-Tyrosine: The phenolic hydroxyl group of Fmoc-L-tyrosine is then alkylated using cyclohexylmethyl bromide.

A plausible alternative is to first perform the O-alkylation on a differently N-protected tyrosine, or even on unprotected tyrosine, followed by Fmoc protection. However, performing the O-alkylation on the readily available Fmoc-L-tyrosine is often more direct and avoids potential complications with protecting group orthogonality in earlier steps.

Step 1: Fmoc Protection of L-Tyrosine

The introduction of the Fmoc group is a standard procedure in peptide chemistry.[5] The reaction proceeds via a nucleophilic attack of the amino group of L-tyrosine on the carbonyl carbon of an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction is typically carried out under basic conditions to deprotonate the amino group, thereby increasing its nucleophilicity.

Step 2: O-Alkylation of Fmoc-L-Tyrosine

The key step in the synthesis is the formation of the ether linkage at the phenolic hydroxyl group. This is typically achieved via a Williamson ether synthesis, which involves the deprotonation of the phenol to form a phenoxide, followed by a nucleophilic substitution (SN2) reaction with an alkyl halide.

The choice of base is critical. A strong, non-nucleophilic base such as sodium hydride (NaH) is ideal as it irreversibly deprotonates the phenol without competing in the subsequent alkylation step. The use of weaker bases like potassium carbonate (K₂CO₃) may require harsher conditions and can lead to incomplete reaction. The choice of solvent is also important; a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to dissolve the reactants and facilitate the SN2 reaction.

Experimental Protocols

The following protocols are provided as a comprehensive guide for the synthesis of Fmoc-O-cyclohexylmethyl-L-tyrosine.

Materials and Reagents

| Reagent | Grade | Supplier |

| L-Tyrosine | ≥98% | Sigma-Aldrich |

| Fmoc-OSu | ≥97% | Sigma-Aldrich |

| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Fisher Scientific |

| Dioxane | Anhydrous | Acros Organics |

| Ethyl Acetate | ACS Grade | VWR |

| Hexanes | ACS Grade | VWR |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich |

| Cyclohexylmethyl Bromide | 98% | Alfa Aesar |

| Dimethylformamide (DMF) | Anhydrous | Acros Organics |

| Hydrochloric Acid (HCl) | 1 M solution | Fisher Scientific |

| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | LabChem |

| Brine | Saturated aqueous solution | LabChem |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific |

Step-by-Step Synthesis

Step 1: Synthesis of Fmoc-L-Tyrosine

-

Dissolution: In a 500 mL round-bottom flask, dissolve L-Tyrosine (18.12 g, 100 mmol) in a solution of sodium carbonate (21.2 g, 200 mmol) in 200 mL of deionized water. Stir until all solids are dissolved.

-

Addition of Fmoc-OSu: In a separate beaker, dissolve Fmoc-OSu (33.73 g, 100 mmol) in 100 mL of dioxane.

-

Reaction: Slowly add the Fmoc-OSu solution to the stirring tyrosine solution at room temperature over a period of 30 minutes.

-

Stirring: Allow the reaction mixture to stir at room temperature overnight (approximately 12-16 hours).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel and wash with two 100 mL portions of diethyl ether to remove unreacted Fmoc-OSu and N-hydroxysuccinimide.

-

Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl. A white precipitate will form.

-

Extract the product with three 150 mL portions of ethyl acetate.

-

Combine the organic layers and wash with two 100 mL portions of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a white solid.

-

-

Purification: The crude Fmoc-L-Tyrosine can be purified by recrystallization from ethyl acetate/hexanes to yield a pure white powder.

Step 2: Synthesis of Fmoc-O-cyclohexylmethyl-L-tyrosine

-

Reaction Setup: To a flame-dried 500 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Fmoc-L-Tyrosine (4.03 g, 10 mmol) and 100 mL of anhydrous DMF. Stir until the solid is fully dissolved.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise over 15 minutes. Effervescence (hydrogen gas evolution) will be observed. Allow the mixture to stir at 0 °C for 1 hour after the addition is complete.

-

Alkylation: Slowly add cyclohexylmethyl bromide (1.95 g, 11 mmol) to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight (approximately 16 hours).

-

Quenching and Work-up:

-

Carefully quench the reaction by the slow addition of 50 mL of deionized water.

-

Transfer the mixture to a separatory funnel and add 200 mL of ethyl acetate.

-

Wash the organic layer with two 100 mL portions of saturated sodium bicarbonate solution and two 100 mL portions of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude oil or solid.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% acetic acid to afford the pure Fmoc-O-cyclohexylmethyl-L-tyrosine as a white solid.

Characterization and Quality Control

To ensure the identity and purity of the synthesized Fmoc-O-cyclohexylmethyl-L-tyrosine, a combination of analytical techniques should be employed.

| Technique | Expected Results |

| ¹H NMR | The spectrum should show characteristic peaks for the Fmoc group (aromatic protons between 7.3 and 7.8 ppm), the tyrosine aromatic protons (two doublets around 6.8-7.2 ppm), the α-proton of the amino acid (a multiplet around 4.5 ppm), and the protons of the cyclohexylmethyl group (a doublet for the O-CH₂ protons around 3.7-3.9 ppm, and a complex multiplet for the cyclohexyl ring protons between 0.9 and 1.8 ppm). |

| ¹³C NMR | The spectrum should display the expected number of carbon signals, including the carbonyl carbons of the carboxylic acid and the Fmoc group, the aromatic carbons, and the aliphatic carbons of the cyclohexylmethyl group. |

| Mass Spectrometry (ESI-MS) | The mass spectrum should show a prominent peak corresponding to the molecular ion of Fmoc-O-cyclohexylmethyl-L-tyrosine ([M+H]⁺ or [M-H]⁻). The calculated molecular weight is approximately 499.6 g/mol . |

| HPLC | Reversed-phase HPLC analysis should show a single major peak, indicating high purity. |

Conclusion and Future Perspectives

This guide has provided a detailed, scientifically-grounded framework for the synthesis of Fmoc-O-cyclohexylmethyl-L-tyrosine. By understanding the underlying chemical principles and following the detailed protocols, researchers can confidently prepare this valuable building block for advanced peptide synthesis. The robust nature of the cyclohexylmethyl protecting group opens up new avenues for the creation of complex peptides and peptidomimetics with enhanced stability and novel biological activities. As the field of peptide therapeutics continues to expand, the development and accessibility of such specialized amino acid derivatives will be crucial for driving innovation and enabling the discovery of next-generation drugs.

References

- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.

- Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag.

-

Greening Fmoc/tBu Solid-Phase Peptide Synthesis. (2020). Digital CSIC. [Link]

- Method for preparing Fmoc-Tyr (tBu)-OH. (Patent).

-

Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection. (1991). PubMed. [Link]

-

Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). MDPI. [Link]

- Nishiyama, Y., & Kurita, K. (2000). Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, (12), 1979-1986.

-

A Direct Route for the Preparation of Fmoc/O t Bu Protected Iodotyrosine. (2018). ResearchGate. [Link]

- Supplementary Information Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and Inhibitory A. The Royal Society of Chemistry.

- Alkylation of tyrosine. (Patent).

- Protective groups for the hydroxyl group of tyrosine during peptide synthesis. (Patent).

- Comparison of the ¹H‐NMR spectra before and after the PROXYL coupling....

- Nishiyama, Y., Shikama, S., Morita, K., & Kurita, K. (2000). Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, (12), 1979-1986.

- H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry.

- A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. Benchchem.

- Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.

-

Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. (1993). PubMed. [Link]

-

Fmoc-Protected Amino Groups. Organic Chemistry Portal. [Link]

- Late-Stage C–H Acylation of Tyrosine-Containing Oligopeptides with Alcohols. (2021). ADDI.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor

- Protecting Groups in Peptide Synthesis: A Detailed Guide.

- Overview of Solid Phase Peptide Synthesis (SPPS).

- O-alkylation and arylation of Oximes, Hydroxylamines and rel

- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). NIH.

- Site-selective aqueous C–H acylation of tyrosine-containing oligopeptides with aldehydes.

- Amino Acid Deriv

- Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. (2023). MDPI.

- Novabiochem® Enhanced specific

-

Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. (2024). YouTube. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 5. US3412138A - Alkylation of tyrosine - Google Patents [patents.google.com]

Methodological & Application

Application Note: Solid Phase Peptide Synthesis (SPPS) Protocol for Fmoc-L-Tyr(CH₂-Chx)-OH

Abstract & Introduction

This technical guide details the protocol for incorporating Fmoc-L-Tyr(CH₂-Chx)-OH (N-α-Fmoc-O-cyclohexylmethyl-L-tyrosine) into peptide sequences using Solid Phase Peptide Synthesis (SPPS).

The Tyr(CH₂-Chx) residue is a highly lipophilic, non-standard amino acid often employed in peptidomimetics to enhance membrane permeability, improve metabolic stability, or probe hydrophobic pockets in GPCR ligands. Unlike the standard acid-labile tert-butyl (tBu) protection used for Tyrosine, the cyclohexylmethyl ether moiety is stable to Trifluoroacetic Acid (TFA) . Consequently, this modification remains intact on the final peptide after cleavage from the resin.

This protocol addresses the specific challenges associated with this residue:

-

Steric Hindrance: The bulky cyclohexylmethyl group can impede coupling efficiency.

-

Hydrophobicity: Increased risk of aggregation and solubility issues in standard DMF.

-

Validation: Methods to confirm successful incorporation and cleavage.

Chemical Profile & Pre-Synthesis Considerations[1][2][3][4][5][6][7]

Molecule Specifications

| Property | Detail |

| Name | Fmoc-L-Tyr(CH₂-Chx)-OH |

| Systematic Name | N-α-(9-Fluorenylmethoxycarbonyl)-O-(cyclohexylmethyl)-L-tyrosine |

| Function | Hydrophobic core modification; Lipophilicity enhancer |

| Cleavage Stability | Stable to TFA (Permanent modification) |

| Solubility | Low in pure DCM; Moderate to High in DMF/NMP |

| Molecular Weight | ~501.6 g/mol (Estimate based on structure) |

Resin Selection

The choice of resin depends on the desired C-terminus.[1]

-

Rink Amide Resin: Generates a C-terminal Amide (-CONH₂). Preferred for biological stability.

-

Wang Resin: Generates a C-terminal Acid (-COOH).

-

2-Chlorotrityl Chloride (2-CTC) Resin: Recommended if the peptide contains other bulky residues, as it minimizes steric crowding at the initial loading step.

Reagent Preparation (Critical)

Due to the hydrophobicity of the cyclohexyl group, standard 0.1 M solutions in DMF may precipitate.

-

Recommendation: Dissolve Fmoc-L-Tyr(CH₂-Chx)-OH in NMP (N-Methyl-2-pyrrolidone) or a DMF/DCM (1:1) mixture to ensure complete solvation and resin penetration.

Detailed Experimental Protocol

Workflow Overview (Graphviz)

Figure 1: Step-wise SPPS workflow for hydrophobic amino acid incorporation. Note the decision loop at the Kaiser Test to ensure complete coupling.

Step-by-Step Methodology

Step 1: Resin Swelling[1]

-

Weigh the appropriate amount of resin (typically 0.1 mmol scale).[1]

-

Swell in DCM (Dichloromethane) for 30 minutes.

-

Wash with DMF (Dimethylformamide) (3 x 1 min).

Step 2: Fmoc Deprotection

-

Add 20% Piperidine in DMF (v/v) to the resin.

-

Agitate for 5 minutes; drain.

-

Add fresh 20% Piperidine/DMF.

-

Agitate for 10 minutes; drain.

-

Wash: DMF (3x), DCM (3x), DMF (3x).

-

Note: Extensive washing is crucial to remove piperidine, which would otherwise form an adduct with the activated amino acid in the next step.

-

Step 3: Activation & Coupling (The Critical Step)

Rationale: The bulky "Chx" group creates steric hindrance. Standard HBTU coupling may be insufficient. We recommend DIC/Oxyma Pure for low racemization or HATU for maximum power.

Option A: DIC/Oxyma (Recommended for purity)

-

Dissolve Fmoc-L-Tyr(CH₂-Chx)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in a minimum volume of NMP/DMF (1:1) .

-

Add DIC (Diisopropylcarbodiimide) (3.0 eq).

-

Pre-activate for 2 minutes (solution turns yellow/orange).

-

Agitate for 2 to 4 hours at room temperature.

Option B: HATU/DIEA (Recommended for difficult sequences)

-

Dissolve AA (3.0 eq) and HATU (2.9 eq) in NMP.

-

Add DIEA (Diisopropylethylamine) (6.0 eq).

-

Add immediately to resin (HATU activates very quickly).

-

Agitate for 1 to 2 hours .

Step 4: Monitoring (Self-Validating System)

Perform a Kaiser Test (Ninhydrin test) on a small aliquot of resin beads.

-

Colorless/Yellow Beads: Coupling is complete (99%+).

-

Blue Beads: Incomplete coupling (free amines present).

-

Corrective Action: Do not proceed. Perform a second coupling (Double Coupling) using fresh reagents, preferably switching to HATU if DIC was used first.

-

Step 5: Capping (Optional but Recommended)

To prevent deletion sequences if the Kaiser test showed a faint color:

-

Add acetic anhydride/DIEA/DMF (1:2:7).

-

Agitate for 10 minutes.

Cleavage & Isolation

Unlike standard Tyr(tBu), the Tyr(CH₂-Chx) ether bond is stable. The cleavage step removes the peptide from the resin and removes protecting groups from other residues (e.g., Boc, Pbf, Trt), but leaves the cyclohexylmethyl group attached.

Cleavage Cocktail

Prepare "Reagent K" or a standard TFA cocktail:

-

TFA: 92.5%

-

TIS (Triisopropylsilane): 2.5% (Scavenger)

-

H₂O: 2.5%[3]

-

DODT (2,2'-(Ethylenedioxy)diethanethiol): 2.5% (Only if Cys/Met are present; otherwise use TIS/H2O 5%).

Procedure

-

Wash resin with DCM to remove traces of DMF (DMF prevents TFA cleavage).

-

Add cleavage cocktail to resin.[2]

-

Agitate for 2 to 3 hours .

-

Precipitate the filtrate in cold Diethyl Ether or MTBE .

-

Centrifuge and wash the pellet 3x with cold ether.

Analytical Expectations & Troubleshooting

HPLC Profile

-

Retention Time: The Tyr(CH₂-Chx) peptide will be significantly more hydrophobic (elute later) than the native Tyrosine peptide. This shift is a primary confirmation of successful synthesis.

-

Gradient: Use a shallower gradient of Acetonitrile (e.g., 30% to 90% B over 30 min) to resolve the hydrophobic product from truncated impurities.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling (Blue Kaiser) | Steric hindrance of Chx group. | Use HATU at 50°C (microwave) or double couple. Use NMP as solvent. |

| Precipitation in Reaction Vessel | Hydrophobic aggregation. | Add 1% Triton X-100 or use "Magic Mixture" (DCM/DMF/NMP 1:1:1). |

| Low Yield after Cleavage | Re-attachment to resin. | Ensure immediate precipitation in ether; do not let the TFA solution stand overnight. |

| Mass Spec: Mass = Expected - 96 Da | Loss of Chx group (Rare). | Verify TFA cocktail. Ensure no strong Lewis acids (e.g., BBr3) were used. Standard TFA should not cleave alkyl ethers. |

References

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.[4] Nature Protocols, 2(12), 3247–3256. [Link]

-

Albericio, F. (2000). Orthogonal protecting groups for N-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers (Peptide Science), 55(2), 123–139. [Link]

Sources

Application Note: Enhancing Peptide Membrane Permeability Using Fmoc-Tyr(CH₂-Chx)-OH

Executive Summary: Breaking the Barrier

The therapeutic potential of peptides is immense, offering high specificity and low off-target toxicity. However, their clinical utility is often hampered by a critical flaw: poor membrane permeability. The hydrophilic backbone and high molecular weight of most peptides prevent their passive diffusion across the lipid bilayer to engage intracellular targets. This guide details a robust chemical strategy to mitigate this issue through the incorporation of Fmoc-Tyr(CH₂-Chx)-OH , a non-canonical, sterically bulky, and hydrophobic amino acid derivative. By introducing a cyclohexylmethyl group onto the tyrosine side chain, we can fundamentally alter the physicochemical properties of a peptide, promoting membrane interaction and facilitating translocation. This document provides the mechanistic rationale, detailed synthesis protocols, and permeability assessment methodologies to empower researchers to apply this technique effectively.

Mechanistic Rationale: How Cyclohexyl Modification Drives Permeability

The core principle behind using Fmoc-Tyr(CH₂-Chx)-OH is to increase the hydrophobicity and lipophilicity of the peptide in a localized, strategic manner. Introducing highly hydrophobic residues like cyclohexylalanine (Cha) or its derivatives into a peptide sequence enhances its interaction with the lipid components of the cell membrane.[1][2]

The proposed mechanism involves several cooperative effects:

-

Hydrophobic Footprint: The bulky cyclohexyl group acts as a "hydrophobic anchor." When the peptide approaches the cell surface, this group preferentially partitions into the non-polar, acyl chain region of the lipid bilayer. This initial interaction is a key driver for localizing the peptide at the membrane interface.[3]

-

Membrane Disruption: The insertion of this bulky, non-planar group into the highly ordered lipid bilayer induces a local disruption in lipid packing. This transient perturbation can lower the energy barrier for the rest of the peptide to translocate, creating a temporary "pore" or channel-like defect.[4]

-

Enhanced Amphipathicity: When placed strategically within a peptide sequence, the Tyr(CH₂-Chx) residue can significantly increase the overall amphipathicity. This property is crucial for many membrane-active peptides, allowing one face of the peptide to interact with the hydrophobic membrane core while the other face, potentially containing charged residues, interacts with the polar head groups.[5]

This multi-pronged mechanism facilitates a shift from unfavorable interactions in the aqueous phase to favorable partitioning and subsequent translocation across the membrane barrier.

Caption: Proposed mechanism for enhanced peptide permeability.

Experimental Protocols

A successful outcome depends on two phases: correctly synthesizing the modified peptide and accurately measuring its permeability.

Protocol: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Tyr(CH₂-Chx)-OH

This protocol details the manual incorporation of Fmoc-Tyr(CH₂-Chx)-OH into a peptide sequence using standard Fmoc/tBu chemistry.[6][7]

Materials:

-

Resin: Rink Amide or 2-Chlorotrityl Chloride resin, pre-loaded with the C-terminal amino acid or ready for loading.

-

Solvents: High-purity, amine-free Dimethylformamide (DMF), Dichloromethane (DCM).

-

Deprotection Solution: 20% (v/v) piperidine in DMF.

-

Amino Acids: Standard Fmoc-protected amino acids and Fmoc-Tyr(CH₂-Chx)-OH.

-

Activation/Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N'-Diisopropylethylamine).

-

Washing Solvents: DMF, Isopropanol (IPA), DCM.

-

Cleavage Cocktail: Reagent K (TFA/Thioanisole/Water/Phenol/EDT; 82.5:5:5:5:2.5).

-

Precipitation/Wash: Cold Diethyl Ether.

-

Qualitative Test: Ninhydrin test solution.

Step-by-Step Methodology:

-

Resin Swelling: Place the resin (e.g., 0.1 mmol scale) in a fritted reaction vessel. Swell in DCM for 30 minutes, followed by DMF for 30 minutes. Drain the solvent.[8]

-

Fmoc Deprotection: Add the deprotection solution (20% piperidine in DMF) to the resin. Agitate for 3 minutes, drain. Add a fresh aliquot of the deprotection solution and agitate for 10-15 minutes. Drain and wash the resin thoroughly with DMF (5x), IPA (2x), and DMF (3x).

-

Scientist's Note: The first 3-minute wash removes the dibenzofulvene-piperidine adduct, which can cause side reactions. The second, longer incubation ensures complete removal of the Fmoc group.[9]

-

-

Amino Acid Activation (for Tyr(CH₂-Chx) or other residues): In a separate vial, dissolve Fmoc-Tyr(CH₂-Chx)-OH (3-4 equivalents relative to resin loading) and HBTU (0.98 eq. relative to the amino acid) in a minimal amount of DMF. Add DIPEA (6-8 eq. relative to resin loading). Allow to pre-activate for 2-5 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 1-2 hours.

-

Self-Validation Check: Perform a qualitative ninhydrin test. Take a few beads of resin, wash them thoroughly with IPA, and add the ninhydrin solutions. Heat to ~100°C for 5 minutes. A dark blue/purple color indicates incomplete coupling (free primary amines). A yellow/clear color indicates a successful coupling. If the test is positive, drain the coupling solution and recouple with a fresh batch of activated amino acid.[11]

-

-

Washing: Once coupling is complete (negative ninhydrin test), drain the coupling solution and wash the resin thoroughly with DMF (5x), IPA (2x), and DCM (3x).

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in your sequence.

-

Final Cleavage and Deprotection: After the final Fmoc deprotection, wash the peptide-resin with DMF, then DCM, and dry it under a vacuum. Add the cleavage cocktail (e.g., Reagent K, ~10 mL per 0.1 mmol of resin) and agitate for 2-3 hours at room temperature.

-

Peptide Precipitation & Purification: Filter the cleavage solution into a centrifuge tube containing cold diethyl ether (~40 mL). A white precipitate (the crude peptide) should form. Centrifuge, decant the ether, and wash the pellet with cold ether 2-3 more times. Dry the crude peptide under vacuum. Purify using reverse-phase HPLC.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is an excellent first-pass screen as it specifically measures passive diffusion, the transport mechanism most influenced by the Tyr(CH₂-Chx) modification.[12][13]

Materials:

-

PAMPA plate system (e.g., 96-well format with a donor plate and an acceptor plate).

-

Artificial membrane lipid solution (e.g., 2% w/v L-α-phosphatidylcholine in dodecane).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Test peptides (parent and Tyr(CH₂-Chx)-modified), dissolved in a stock solution (e.g., 10 mM in DMSO).

-

Control compounds: High permeability (e.g., Propranolol) and low permeability (e.g., Atenolol).

-

Plate reader or LC-MS/MS for quantification.

Step-by-Step Methodology:

-

Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

-

Prepare Artificial Membrane: Using a pipette, carefully add 5 µL of the artificial membrane lipid solution to the filter of each well in the donor plate. Allow the solvent to evaporate for a few minutes, leaving a stable lipid layer.[14]

-

Prepare Donor Solutions: Dilute the stock solutions of your test peptides and controls to the final desired concentration (e.g., 100 µM) in PBS.

-

Load Donor Plate: Add 150 µL of the donor solutions (test peptides and controls) to the lipid-coated donor plate wells.

-

Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich." Ensure the bottom of the donor wells makes contact with the buffer in the acceptor wells. Incubate the assembly at room temperature for 4-16 hours in a sealed chamber with a wet paper towel to minimize evaporation.[14][15]

-

Sample Collection & Analysis: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.

-

Quantification: Determine the concentration of the peptide in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS for high sensitivity and specificity).

-

Calculate Apparent Permeability (Papp): Use the following equation to calculate the apparent permeability coefficient:

Papp (cm/s) = [-VD * VA / ((VD + VA) * Area * Time)] * ln(1 - [CA] / [Ceq])

Where:

-

VD = Volume of donor well (cm³)

-

VA = Volume of acceptor well (cm³)

-

Area = Effective surface area of the membrane (cm²)

-

Time = Incubation time (seconds)

-

[CA] = Peptide concentration in the acceptor well

-

[Ceq] = Equilibrium concentration, calculated from concentrations in donor and acceptor wells.

Compounds are generally classified as having low permeability (Papp < 1.0 x 10⁻⁶ cm/s) or high permeability (Papp > 1.0 x 10⁻⁶ cm/s).[12]

-

Data Interpretation & Case Study

To illustrate the effectiveness of this modification, consider a hypothetical case study of a 10-residue peptide (Parent-Pep) designed to inhibit an intracellular protein. Its permeability is compared against an analog where a central Leucine is replaced with Tyr(CH₂-Chx) (Modified-Pep).

| Parameter | Parent-Pep | Modified-Pep | Rationale for Change |

| Sequence | Ac-Gly-Arg-Lys-Leu -Val-Trp-Ala-Gln-Arg-NH₂ | Ac-Gly-Arg-Lys-Tyr(CH₂-Chx) -Val-Trp-Ala-Gln-Arg-NH₂ | Strategic replacement of a hydrophobic residue. |

| MW ( g/mol ) | 1205.5 | 1340.7 | Increased molecular weight due to the modification. |

| cLogP (Calculated) | 0.85 | 2.95 | Significant increase in lipophilicity. |

| PAMPA Papp (x 10⁻⁶ cm/s) | 0.3 ± 0.1 | 4.2 ± 0.5 | >10-fold increase in passive permeability. |

| Permeability Class | Low | High | Shift from impermeable to permeable. |

The data clearly demonstrates that a single, strategic substitution with Tyr(CH₂-Chx) can dramatically increase the apparent permeability, moving the peptide from a "low" to a "high" permeability class. This shift is critical for enabling the peptide to reach its intracellular target at a therapeutically relevant concentration.

Overall Workflow

The entire process, from concept to validation, can be visualized as a streamlined workflow.

Caption: High-level experimental workflow.

References

- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.Vertex AI Search Grounding API.

- Perich, J. W., & Reynolds, E. C. (1991). Fmoc/solid-phase synthesis of Tyr(P)

- Fmoc-4-(phenoxy)-L-phenylalanine.Chem-Impex.

- Albericio, F., & Kruger, H. G. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis.Digital CSIC.

- The Science Behind Fmoc-Tyr(tBu)-OH: Quality and Application in Peptide Synthesis. (2025). Article.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry.AAPPTec.

- Fmoc Solid Phase Peptide Synthesis.ChemPep Inc.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).Nowick Lab, UC Irvine.

- Parallel Artificial Membrane Permeability Assay (PAMPA).Evotec.

- Lee, J., et al. (2023). Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury.PubMed Central.

- Salgado, J., et al. (2023).

- Caco-2 Permeability Assay.Evotec.

- Rather, J. A., et al. (2023).

- Biedermann, F., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors.PubMed Central.

- Solid Phase Peptide Synthesis (SPPS) explained. (2023). Bachem.

- Lee, J., et al. (2023). Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury.Journal of Medicinal Chemistry.

- Caco2 assay protocol.University of Washington.

- ADME Caco-2 Permeability Assay.BioDuro.

- PAMPA Permeability Assay Protocol.Technology Networks.

- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Caco-2 cell permeability assays to measure drug absorption. (2018).

- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.

- Parallel Artificial Membrane Permeability Assay (PAMPA).

- Caco-2 permeability assay.

- Salgado, J., & Pant, K. (2023). Peptide–Membrane Binding: Effects of the Amino Acid Sequence.

Sources

- 1. Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. web.njit.edu [web.njit.edu]

- 4. mdpi.com [mdpi.com]

- 5. Membrane-Active Peptides and Their Potential Biomedical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. bachem.com [bachem.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. chempep.com [chempep.com]

- 10. peptide.com [peptide.com]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. PAMPA | Evotec [evotec.com]

- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 15. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fmoc-L-Tyr(CH2-Chx)-OH Cleavage Cocktail Compatibility

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This comprehensive guide provides an in-depth analysis of the cleavage cocktail compatibility for the non-standard protected amino acid, Fmoc-L-Tyr(CH2-Chx)-OH. The cyclohexylmethyl (CH2-Chx) ether protecting group on the tyrosine side chain offers exceptional stability against standard acidolytic conditions used in Fmoc-based solid-phase peptide synthesis (SPPS). This attribute makes it a valuable tool for specific applications, such as the synthesis of complex peptides or when orthogonal protection strategies are required. However, its increased stability necessitates the use of more robust cleavage conditions than those typically employed for more labile protecting groups like tert-butyl (tBu). This document outlines the chemical rationale for selecting appropriate cleavage cocktails, provides detailed experimental protocols, and offers troubleshooting guidance to ensure the successful deprotection and isolation of peptides containing the Tyr(CH2-Chx) residue.

Introduction: The Unique Stability of the Cyclohexylmethyl Ether Protecting Group

In the landscape of solid-phase peptide synthesis, the choice of side-chain protecting groups is paramount to the successful assembly of the desired peptide sequence. The 9-fluorenylmethoxycarbonyl (Fmoc) strategy relies on the use of acid-labile protecting groups for the amino acid side chains, which are typically removed concomitantly with the cleavage of the peptide from the resin support using trifluoroacetic acid (TFA).

The this compound derivative incorporates a cyclohexylmethyl ether to protect the phenolic hydroxyl group of tyrosine. This group is significantly more stable to acid than the commonly used tert-butyl (tBu) ether. This enhanced stability is advantageous in scenarios where:

-

Orthogonal Deprotection Schemes are Required: The Tyr(CH2-Chx) group can remain intact while other, more labile, protecting groups are selectively removed.

-

On-Resin Modifications are Performed: The robust nature of the cyclohexylmethyl ether protects the tyrosine side chain during various on-resin chemical manipulations.

-

Aggregation-Prone Sequences are Synthesized: The presence of a bulky, stable protecting group can sometimes mitigate aggregation issues.

The primary challenge associated with the use of this compound lies in the final cleavage and deprotection step. Standard TFA-based cocktails are often insufficient to completely remove the cyclohexylmethyl group, leading to incomplete deprotection and challenging purification profiles.

The Chemistry of Cleavage: A Mechanistic Perspective

The cleavage of ether-based protecting groups in acidic media proceeds via a protonation-substitution mechanism. The ether oxygen is first protonated by a strong acid, forming a good leaving group (an alcohol). The resulting carbocation is then quenched by a nucleophile or undergoes elimination. The stability of the forming carbocation is a key determinant of the lability of the protecting group.

For the cyclohexylmethyl group, the primary carbocation that would be formed upon cleavage is relatively unstable, rendering the ether bond highly resistant to cleavage. This is in contrast to the tert-butyl group, which forms a stable tertiary carbocation.

Figure 1. Proposed mechanism for the acid-catalyzed cleavage of the cyclohexylmethyl ether from a tyrosine side chain. The instability of the resulting primary carbocation necessitates harsh acidic conditions.

Recommended Cleavage Cocktails for this compound

Based on studies of the closely related cyclohexyl (Chx) ether protecting group for serine and threonine, it is evident that standard TFA-based cleavage cocktails will be ineffective for the complete removal of the cyclohexylmethyl group from tyrosine. Research by Nishiyama et al. demonstrated that the O-Chx group is stable to neat TFA.[1] Therefore, more potent acidic cocktails are required.

The following table summarizes recommended cleavage cocktails, starting from the least harsh to the most aggressive. It is advisable to perform a small-scale test cleavage to determine the optimal conditions for a specific peptide sequence.

| Cocktail Designation | Composition (v/v/w) | Key Components & Rationale | Scavengers & Their Roles | Recommended For | Potential Side Reactions |

| Cocktail A (Standard) | 95% TFA, 2.5% H₂O, 2.5% TIS | TFA: Standard cleavage reagent. | H₂O: Cation scavenger. TIS: Reduces trityl and Pbf groups. | Not recommended for complete cleavage of Tyr(CH2-Chx). Useful as a negative control. | Incomplete deprotection of Tyr(CH2-Chx). |

| Cocktail B (Modified Reagent K) | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | TFA: Cleavage reagent. | Phenol: Protects Tyr and Trp. H₂O: Cation scavenger. Thioanisole: Assists in Arg(Pbf/Pmc) removal. EDT: Scavenges t-butyl cations and reduces Met/Cys. | Peptides containing Arg(Pbf/Pmc) and other sensitive residues, where a stronger cocktail is needed. May still result in incomplete cleavage of Tyr(CH2-Chx). | Alkylation of sensitive residues if scavengers are insufficient. |

| Cocktail C (TFMSA-Mediated) | 1 M TFMSA in TFA, Thioanisole (10-20% v/v) | TFMSA (Trifluoromethanesulfonic acid): A much stronger acid than TFA, capable of cleaving stable protecting groups. | Thioanisole: Acts as a soft nucleophile to promote cleavage and scavenge cations. | Recommended for complete cleavage of Tyr(CH2-Chx). | Increased risk of side reactions due to the harsh acidic conditions. Potential for sulfonation of Trp and Tyr if thioanisole concentration is too low. |

| Cocktail D (TMSBr-Mediated) | TFA/Thioanisole/EDT/m-cresol/TMSBr | TMSBr (Trimethylsilyl bromide): A strong Lewis acid that facilitates ether cleavage. | Thioanisole, EDT, m-cresol: A robust scavenger mixture to protect sensitive residues. | An alternative to TFMSA for cleaving highly stable protecting groups. | Similar to Cocktail C, with a high risk of side reactions if not performed carefully at low temperatures. |

TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, TFMSA: Trifluoromethanesulfonic acid, TMSBr: Trimethylsilyl bromide.

Experimental Protocols

General Preparatory Steps

-

Resin Washing: Prior to cleavage, thoroughly wash the peptide-resin with dichloromethane (DCM) (3 x 5 mL) to remove any residual dimethylformamide (DMF).

-

Resin Drying: Dry the washed resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour to remove all traces of solvent.

-

Safety Precautions: WARNING: Trifluoroacetic acid (TFA), trifluoromethanesulfonic acid (TFMSA), and trimethylsilyl bromide (TMSBr) are extremely corrosive and toxic. All procedures must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Protocol for Cleavage with Cocktail C (TFMSA-Mediated)

This protocol is recommended for the efficient cleavage of the Tyr(CH2-Chx) group.

Figure 2. Workflow for the cleavage of peptides containing Tyr(CH2-Chx) using a TFMSA-mediated cocktail.

Step-by-Step Procedure:

-

Prepare the Cleavage Cocktail: In a clean, dry glass vial, carefully prepare the cleavage cocktail. For every 100 mg of peptide-resin, prepare 2 mL of the cocktail.

-

To 1.8 mL of cold TFA, slowly add the appropriate volume of TFMSA to achieve a 1 M concentration.

-

Add 0.2 mL of thioanisole.

-

Mix the solution gently.

-

-

Initiate Cleavage: Add the prepared cleavage cocktail to the dried peptide-resin in a suitable reaction vessel.

-

Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The optimal time should be determined empirically for each peptide.

-

Peptide Isolation:

-

Filter the reaction mixture to separate the resin from the TFA solution containing the cleaved peptide.

-

Wash the resin with a small volume of fresh TFA (0.5 mL) and combine the filtrates.

-

-

Peptide Precipitation:

-

In a centrifuge tube, add 10 volumes of cold diethyl ether.

-

Slowly add the TFA filtrate to the cold ether while gently vortexing. A white precipitate of the peptide should form.

-

-

Pelleting and Washing:

-

Centrifuge the mixture at 3000-4000 rpm for 5-10 minutes to pellet the peptide.

-

Carefully decant the ether.

-

Resuspend the peptide pellet in fresh cold ether and repeat the centrifugation and decanting steps two more times to remove residual scavengers and cleavage byproducts.

-

-

Drying: After the final wash, carefully dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Analysis: Dissolve the dried peptide in a suitable solvent (e.g., 50% acetonitrile in water) and analyze by HPLC and mass spectrometry to confirm the completeness of the cleavage and assess the purity.

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Incomplete cleavage of Tyr(CH2-Chx) | - Insufficient reaction time. - Inadequate concentration of strong acid. | - Increase the incubation time in the cleavage cocktail. - Increase the concentration of TFMSA (up to 2 M). - Consider using Cocktail D (TMSBr-mediated). |

| Presence of side products (e.g., alkylated Trp or Tyr) | - Insufficient scavengers. - Highly reactive peptide sequence. | - Increase the concentration of thioanisole and/or phenol in the cleavage cocktail. - Ensure the peptide-resin is thoroughly dry before cleavage. |

| Low peptide yield | - Incomplete precipitation in ether. - Peptide is soluble in ether. | - Ensure the ether is sufficiently cold. - Try precipitating with a different non-polar solvent, such as a mixture of ether and hexane. |

| Oxidation of Met or Cys | - Exposure to air during cleavage. - Insufficient reducing scavenger. | - Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon). - Add a reducing scavenger such as 1,2-ethanedithiol (EDT) to the cleavage cocktail. |

Conclusion

The use of this compound provides a valuable strategic option for the synthesis of complex peptides due to the high stability of the cyclohexylmethyl ether protecting group. Successful cleavage and deprotection of this residue require a departure from standard TFA-based protocols and the adoption of more forceful acidic conditions, such as those employing TFMSA or TMSBr. Careful selection of the cleavage cocktail, optimization of reaction time, and the judicious use of scavengers are critical to obtaining the desired peptide in high purity. The protocols and guidelines presented in this document provide a robust starting point for researchers working with this and other highly stable protected amino acids.

References

-

CEM. (n.d.). Application Note: Peptide Cleavage and Protected Cleavage Procedures. Retrieved from a source providing information on peptide cleavage.[2]

-

Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved from a source detailing Fmoc SPPS cleavage.[3]

-

Perich, J. W., & Reynolds, E. C. (1991). Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection. Letters in Peptide Science, 1(2), 93-98.[4]

-

Benchchem. (n.d.). Cyclohexyl methyl ether. Retrieved from a source with information on cyclohexyl methyl ether.[5]

-

Research Science Alliance. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube.[6]

-

MedchemExpress.com. (n.d.). Fmoc-Tyr-OH. Retrieved from a source providing information on Fmoc-Tyr-OH.[7]

-

The Royal Society of Chemistry. (2014). Synthesis of Fmoc-Tyr-Leu-OH (Fmoc-YL).[8]

-

Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage.[9]

-

Aapptec Peptides. (n.d.). Fmoc-Tyr(Bzl)-OH.[10]

-

PubChem. (n.d.). Cyclohexyl methyl ether.[11]

-

Nishiyama, Y., Shikama, S., Morita, K., & Kurita, K. (1997). Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, (14), 1949-1954.[1]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.[12]

-

Sigma-Aldrich. (n.d.). Fmoc-Tyr(Bzl)-OH.

-

The Royal Society of Chemistry. (n.d.). Supplementary Information Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and Inhibitory A.[13]

-

National Institutes of Health. (n.d.). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues.[14]

-

Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.[15]

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).[16]

-